

# INH14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: INH14

Cat. No.: B1671948

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## Introduction

**INH14**, chemically known as N-(4-Ethylphenyl)-N'-phenylurea, is a small-molecule compound that has emerged as a significant inhibitor of the I-kappa-B kinase (IKK) pathway. This pathway plays a crucial role in regulating the inflammatory response through the activation of the nuclear factor-kappa B (NF- $\kappa$ B) transcription factor. By targeting the IKK $\alpha$  and IKK $\beta$  kinases, **INH14** effectively modulates downstream inflammatory signaling, making it a compound of interest for the development of novel anti-inflammatory and anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of **INH14**, along with detailed experimental protocols for its characterization.

## Chemical Structure and Physicochemical Properties

The foundational chemical identity of **INH14** is provided below, detailing its molecular structure and key identifiers. While a comprehensive set of experimentally determined physicochemical properties is not readily available in the public domain, predicted values and available data are presented.

Property	Value	Source
IUPAC Name	1-(4-ethylphenyl)-3-phenylurea	N/A
Synonyms	INH14, N-(4-Ethylphenyl)-N'-phenylurea	N/A
Molecular Formula	C15H16N2O	(1)
Molecular Weight	240.30 g/mol	(1)
CAS Number	200134-22-1	(2)
SMILES	<chem>CCC1=CC=C(C=C1)NC(=O)N</chem> <chem>C2=CC=CC=C2</chem>	(1)
InChI	InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18)	(1)
Predicted XlogP	3.8	(1)
Solubility	DMSO: $\geq 125$ mg/mL (520.18 mM)Water: $< 0.1$ mg/mL (insoluble)	[3](4)

## Biological Activity and Mechanism of Action

**INH14** functions as a potent inhibitor of the IKK $\alpha$  and IKK $\beta$  kinases, which are central components of the canonical and non-canonical NF- $\kappa$ B signaling pathways. These pathways are activated by various stimuli, including toll-like receptor (TLR) ligands, tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ), and interleukin-1 (IL-1). The activation of IKK $\alpha$  and IKK $\beta$  leads to the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ . This event unmasks the nuclear localization signal of NF- $\kappa$ B, allowing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. **INH14**'s inhibitory action on IKK $\alpha$  and IKK $\beta$  prevents the degradation of I $\kappa$ B $\alpha$ , thereby sequestering NF- $\kappa$ B in the cytoplasm and attenuating the inflammatory response.

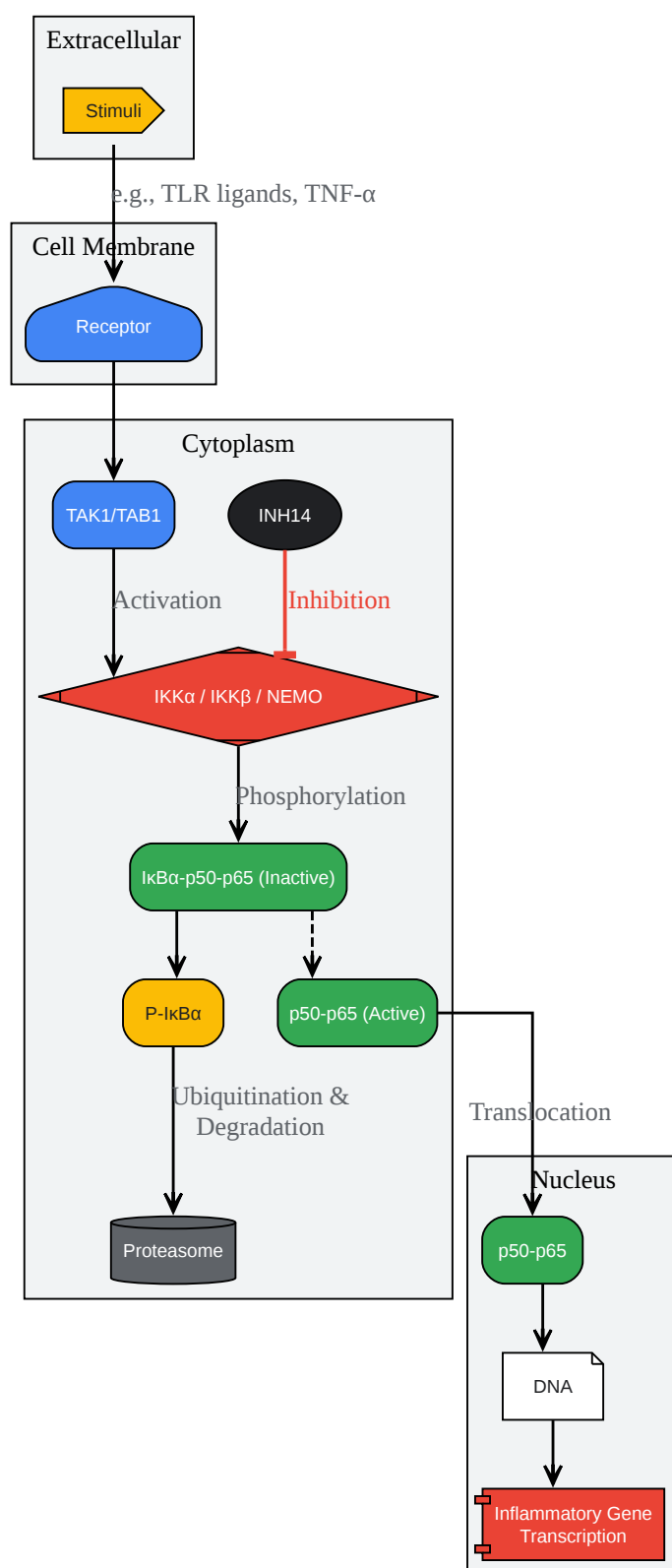
The inhibitory activity of **INH14** has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:

Target	IC50 (μM)	Source
IKKα	8.97	
IKKβ	3.59	

In cellular and in vivo models, **INH14** has been shown to decrease the degradation of IκBα in cells activated by TLR ligands and reduce the production of TNF-α in response to lipopeptide-induced inflammation. Furthermore, treatment with **INH14** has been demonstrated to reduce the constitutive NF-κB activity in ovarian cancer cells, leading to a decrease in their wound-closing ability.

## Signaling Pathway of INH14 Action

The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by **INH14**.



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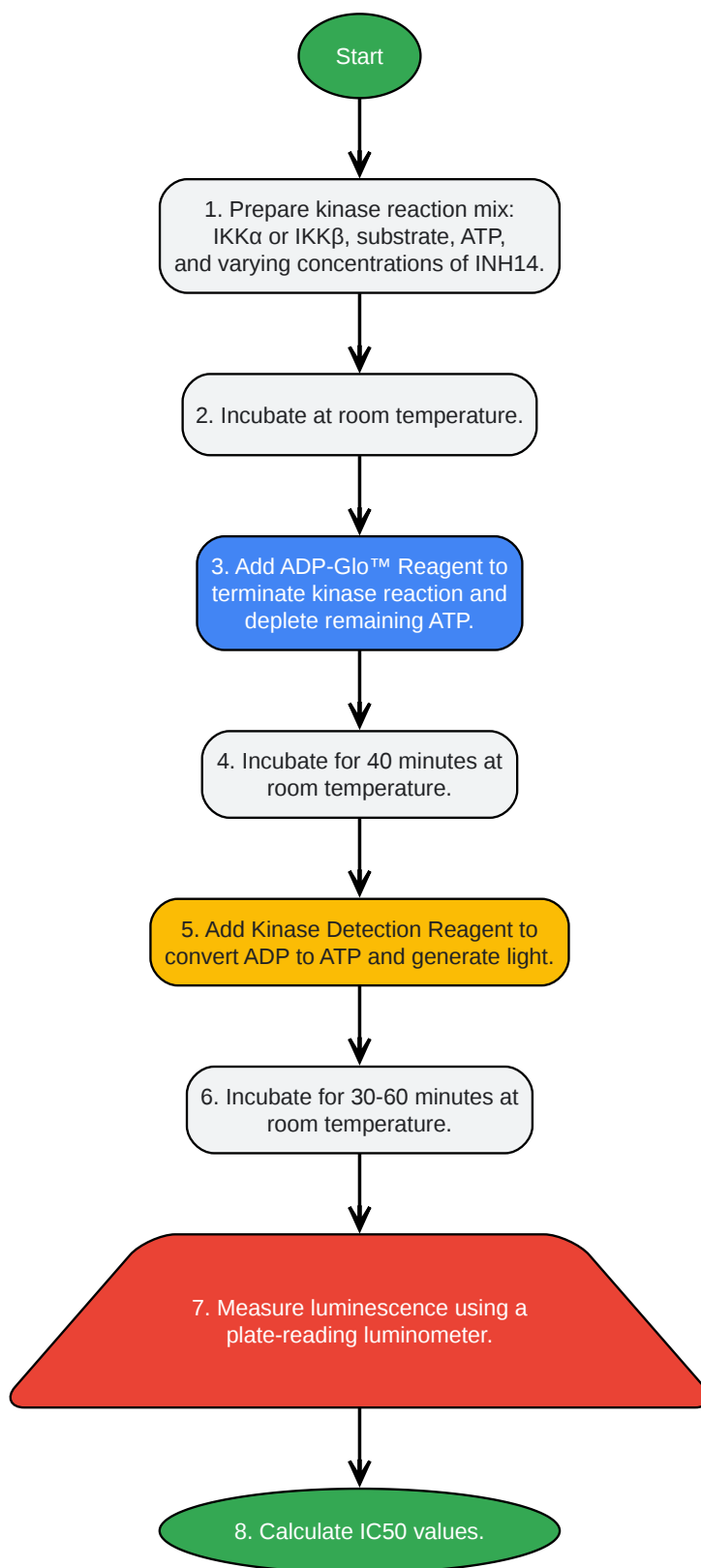
Caption: **INH14** inhibits the IKK complex, preventing NF-κB activation.

## Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of **INH14**.

### **IKK $\alpha$ / $\beta$ Kinase Activity Assay (ADP-Glo™ Kinase Assay)**

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of **INH14** on IKK $\alpha$  and IKK $\beta$ .



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Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.

- Prepare Reagents:
  - Prepare a serial dilution of **INH14** in the appropriate vehicle (e.g., DMSO).
  - Prepare the kinase reaction buffer containing the IKK enzyme (IKK $\alpha$  or IKK $\beta$ ), the appropriate substrate (e.g., a peptide substrate for IKK), and ATP.
- Kinase Reaction:
  - In a 384-well plate, add 5  $\mu$ L of the kinase reaction buffer to each well.
  - Add the serially diluted **INH14** or vehicle control to the respective wells.
  - Initiate the reaction by adding ATP.
  - Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
- ATP Depletion:
  - Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Detection:
  - Add 10  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.
  - Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Measurement and Analysis:
  - Measure the luminescence of each well using a plate-reading luminometer.

- The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
- Plot the luminescence signal against the concentration of **INH14** and fit the data to a dose-response curve to determine the IC50 value.

## Immunoblotting for IκBα Degradation

This protocol outlines the steps to assess the effect of **INH14** on IκBα degradation in cells stimulated with a TLR ligand.

- Cell Culture and Treatment:
  - Seed cells (e.g., HEK293-TLR2 or primary monocytes) in appropriate culture plates and allow them to adhere.
  - Pre-treat the cells with varying concentrations of **INH14** or vehicle for a specified time (e.g., 1 hour).
  - Stimulate the cells with a TLR ligand (e.g., a lipopeptide for TLR2) for a short period (e.g., 15-30 minutes) to induce IκBα degradation.
- Cell Lysis:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Scrape the cells and collect the lysate.
  - Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:



- Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunodetection:
  - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for I $\kappa$ B $\alpha$  overnight at 4°C. A loading control antibody (e.g., anti- $\beta$ -actin) should also be used.
  - Wash the membrane extensively with TBST.
  - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  - Quantify the band intensities to determine the relative levels of I $\kappa$ B $\alpha$  in each sample. A decrease in the I $\kappa$ B $\alpha$  band intensity in stimulated cells compared to unstimulated cells indicates degradation, and the rescue of this band in **INH14**-treated cells demonstrates its inhibitory effect.

## Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of **INH14** on cells.

- Cell Seeding:

- Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment:
  - Treat the cells with a range of concentrations of **INH14** or vehicle control.
  - Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
- CCK-8 Assay:
  - Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well.
  - Incubate the plate for 1-4 hours at 37°C in a CO<sub>2</sub> incubator. The incubation time may need to be optimized depending on the cell type.
- Measurement:
  - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - The absorbance is directly proportional to the number of viable cells.
  - Calculate the percentage of cell viability for each concentration of **INH14** relative to the vehicle-treated control cells.

## Conclusion

**INH14** is a promising small-molecule inhibitor of IKK $\alpha$  and IKK $\beta$  with demonstrated efficacy in cellular and in vivo models of inflammation. Its well-defined mechanism of action and biological activity make it a valuable tool for researchers studying NF- $\kappa$ B signaling and a potential starting point for the development of new therapeutic agents for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of **INH14** and similar compounds.

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## References

- 1. PubChemLite - Inh14 (C<sub>15</sub>H<sub>16</sub>N<sub>2</sub>O) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
- 2. 1-(4-Ethylphenyl)-3-phenylurea [[synhet.com](http://synhet.com)]
- 3. 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | C<sub>17</sub>H<sub>17</sub>N<sub>3</sub>O | CID 7616033 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 4. glpbio.com [[glpbio.com](http://glpbio.com)]
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